4-(Difluoromethyl)-3-fluoro-2-nitropyridine
Description
Properties
Molecular Formula |
C6H3F3N2O2 |
|---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluoro-2-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-4-3(5(8)9)1-2-10-6(4)11(12)13/h1-2,5H |
InChI Key |
ICGJZQDDFQDVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents under specific reaction conditions . The nitration process can be carried out using mixed acids (e.g., nitric acid and sulfuric acid) under controlled temperature and reaction time .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is particularly advantageous for large-scale production, reducing waste and improving safety.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitro group at position 2 strongly activates the pyridine ring for nucleophilic attacks. Key reactions include:
-
Ammonia displacement : Under reflux in DMF (120°C, 3 h) with excess ammonium acetate, the nitro group is replaced by an amino group, yielding 2-aminopyridine derivatives. This reaction proceeds via a Meisenheimer intermediate .
-
Grignard reagent substitution : Alkyl/aryl Grignard reagents (e.g., RMgX) in THF at −78°C replace the nitro group with R groups, forming 2-substituted pyridines.
Table 1 : NAS reaction optimization for ammonia substitution
| Entry | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₄OAc (6) | DMF | 120 | 3 | 98 |
| 2 | NH₃ (aq) | MeCN | 80 | 2 | <5 |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro and fluoro groups direct electrophiles to specific positions:
-
Halogenation : Chlorination at position 5 occurs using Cl₂ in acetic acid (60°C, 2 h), achieving 85% yield. The difluoromethyl group enhances regioselectivity .
-
Sulfonation : Fuming H₂SO₄ at 150°C introduces a sulfonic acid group at position 4, stabilized by resonance with the nitro group.
Mechanistic note : The fluoro group at position 3 exerts an ortho/para-directing effect, while the nitro group at position 2 deactivates the ring, favoring meta-substitution relative to the nitro group.
Reduction Reactions
Controlled reduction of the nitro group produces versatile intermediates:
-
Catalytic hydrogenation : H₂ (1 atm) over Pd/C in ethanol (25°C, 6 h) reduces the nitro group to an amine, yielding 2-aminopyridine derivatives with >90% selectivity.
-
Zinc-mediated reduction : Zn/HCl in THF (70°C, 1 h) generates hydroxylamine intermediates, which undergo further transformations to azides or amides.
Critical factor : Over-reduction is prevented by using stoichiometric Zn and low temperatures.
Transition Metal-Catalyzed Couplings
The nitro group facilitates cross-coupling reactions:
-
Suzuki-Miyaura coupling : With Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane (100°C, 12 h), aryl boronic acids replace the nitro group, achieving 75–92% yields .
-
Carbonylation : Pd(TFA)₂/Xantphos catalyzes fluoro-carbonylation with CO gas (1 atm) in DMF (70°C, 5 h), forming acyl fluorides (97% yield) .
Table 2 : Pd-catalyzed carbonylation conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(TFA)₂ | Xantphos | DMF | 70 | 5 | 97 |
| Pd(OAc)₂ | PPh₃ | DMF | 70 | 5 | 73 |
Solvent and Temperature Effects
Reaction outcomes are highly condition-dependent:
-
DMF vs. MeCN : DMF increases NAS rates by 3× due to superior solvation of transition states .
-
Temperature : Elevating from 80°C to 120°C in DMF improves NAS yields from 55% to 98% .
This compound’s multifunctional architecture enables precise modifications for pharmaceutical and materials science applications. Future research should explore photoredox-mediated transformations and enantioselective catalysis .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
2,4-Difluoropyridine
- Structure : Fluorine atoms at 2- and 4-positions.
- Key Differences : Lacks nitro and difluoromethyl groups.
- Fluorine’s inductive effects enhance ring electron deficiency but to a lesser extent than nitro groups .
3-Trifluoromethylpyridine
- Structure : Trifluoromethyl (-CF₃) group at the 3-position.
- Key Differences : The -CF₃ group is bulkier and more electron-withdrawing than a single fluorine or difluoromethyl group. This increases steric hindrance and may reduce solubility in polar solvents compared to the target compound .
2-(4-Methoxyphenoxy)-3-nitropyridine
- Structure: Nitro group at 3-position and methoxyphenoxy substituent at 2-position.
- Key Differences: The methoxyphenoxy group introduces steric bulk and electron-donating effects (via methoxy), counteracting the nitro group’s electron withdrawal. This contrasts with the target compound’s fluorine/difluoromethyl substituents, which amplify electron deficiency .
Physical-Chemical Properties
Key Research Findings and Trends
- Fluorine Positioning : 3-Fluoro and 4-difluoromethyl groups synergistically enhance the compound’s electron-deficient character, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .
- Nitro Group Reactivity : The 2-nitro group in the target compound may act as a leaving group in nucleophilic displacement reactions, a feature exploited in synthesizing polyimide precursors (as seen in 3-chloro-N-phenyl-phthalimide analogs) .
- Comparative Solubility : While 2,4-difluoropyridine exhibits moderate water solubility (~1–5 mg/mL), the addition of a nitro group in the target compound likely reduces solubility, necessitating formulation adjustments for pharmaceutical use .
Biological Activity
4-(Difluoromethyl)-3-fluoro-2-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₆H₄F₂N₃O₂
- Molecular Weight : 189.11 g/mol
- IUPAC Name : 4-(Difluoromethyl)-3-fluoro-2-nitropyridine
4-(Difluoromethyl)-3-fluoro-2-nitropyridine exhibits its biological effects primarily through interactions with various biomolecular targets. The presence of the nitro group enhances its electrophilic character, allowing it to participate in nucleophilic attacks, which can lead to modifications in protein function or gene expression.
Antimicrobial Activity
Research has indicated that compounds with similar structures to 4-(Difluoromethyl)-3-fluoro-2-nitropyridine exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .
Anticancer Properties
In vitro studies suggest that 4-(Difluoromethyl)-3-fluoro-2-nitropyridine may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, thereby promoting programmed cell death .
Neuroprotective Effects
Emerging evidence points towards the neuroprotective potential of this compound. It is hypothesized that 4-(Difluoromethyl)-3-fluoro-2-nitropyridine may modulate neurotransmitter systems, particularly by acting on glutamate receptors, which are crucial in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives, including 4-(Difluoromethyl)-3-fluoro-2-nitropyridine, demonstrated a notable reduction in the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains, revealing potent activity at concentrations as low as 10 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-(Difluoromethyl)-3-fluoro-2-nitropyridine | 10 | E. coli |
| Similar Pyridine Derivative | 15 | S. aureus |
Case Study 2: Cancer Cell Line Apoptosis
In a controlled experiment involving human cancer cell lines, treatment with 4-(Difluoromethyl)-3-fluoro-2-nitropyridine resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis indicated an increase in early and late apoptotic cells by approximately 30% after 48 hours of treatment at a concentration of 25 µM .
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 5 | 2 |
| Compound | 30 | 15 |
Research Findings
Recent studies have highlighted the potential of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine as a lead compound for further development in therapeutic applications. Its unique structural features allow for modifications that could enhance its efficacy and selectivity against specific biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
